molecular formula C8H9N3O2 B14865299 1-Ethyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

1-Ethyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Cat. No.: B14865299
M. Wt: 179.18 g/mol
InChI Key: MHPUZZPOGXLHHO-UHFFFAOYSA-N
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Description

1-Ethyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a heterocyclic organic compound with a unique structure that includes a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile typically involves the reaction of ethyl acetoacetate with urea and ethyl cyanoacetate under basic conditions. The reaction is carried out in the presence of a catalyst, such as piperidine, and requires heating to facilitate the formation of the pyrimidine ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form amine derivatives.

    Cyclization Reactions: The compound can be involved in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be formed.

    Oxidation Products: Oxidation typically yields oxo derivatives.

    Reduction Products: Reduction leads to the formation of amine derivatives.

Scientific Research Applications

1-Ethyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

    1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile: Similar structure but with different substituents, leading to variations in reactivity and applications.

    1-Ethyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide:

Uniqueness: 1-Ethyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile stands out due to its specific substituents, which confer unique reactivity and potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

1-ethyl-3-methyl-2,4-dioxopyrimidine-5-carbonitrile

InChI

InChI=1S/C8H9N3O2/c1-3-11-5-6(4-9)7(12)10(2)8(11)13/h5H,3H2,1-2H3

InChI Key

MHPUZZPOGXLHHO-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)N(C1=O)C)C#N

Origin of Product

United States

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